2-Methoxy-2-(oxolan-3-yl)acetic acid

Description

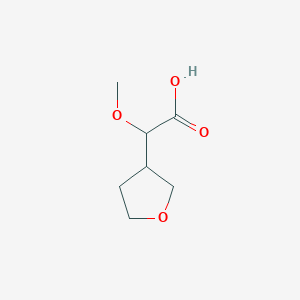

2-Methoxy-2-(oxolan-3-yl)acetic acid (CAS: 1547513-00-7) is a carboxylic acid derivative with a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. Structurally, it features a tetrahydrofuran (oxolane) ring substituted at the 3-position, with a methoxy (-OCH₃) and a carboxylic acid (-COOH) group attached to the adjacent carbon (). This compound is primarily utilized in research and development as a versatile scaffold for organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its chiral center and functional group diversity.

Properties

IUPAC Name |

2-methoxy-2-(oxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(7(8)9)5-2-3-11-4-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKOTNKGAPYGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The process may include continuous flow reactors and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-Methoxy-2-(oxolan-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and its role in drug development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxolane groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of oxolane (tetrahydrofuran)-substituted acetic acid derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 2-Methoxy-2-(oxolan-3-yl)acetic acid | 1547513-00-7 | C₇H₁₂O₄ | 160.17 | -OCH₃, -COOH | R&D scaffold, chiral intermediates |

| 2-Ethoxy-2-(oxolan-3-yl)acetic acid | CID 83224328 | C₈H₁₄O₄ | 174.19 | -OCH₂CH₃, -COOH | Solubility studies, ester synthesis |

| 2-[(3S)-Oxolan-3-yl]acetic acid | 146255-26-7 | C₆H₁₀O₃ | 130.14 | -COOH (no methoxy) | Metal chelation, polymer chemistry |

| Methyl 2-amino-2-(oxolan-3-yl)acetate | 1218276-81-3 | C₇H₁₃NO₃ | 159.18 | -NH₂, -COOCH₃ | Peptide synthesis, medicinal chemistry |

| 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid | 1695476-98-2 | C₂₁H₂₁NO₅ | 367.40 | -Fmoc, -COOH | Solid-phase peptide synthesis (SPPS) |

Key Differences and Implications

Substituent Effects on Reactivity and Solubility Methoxy vs. Ethoxy Groups: The ethoxy derivative (C₈H₁₄O₄) exhibits increased hydrophobicity compared to the methoxy analog (C₇H₁₂O₄), which may reduce aqueous solubility but enhance compatibility in non-polar solvents . Amino and Fmoc Groups: The amino-substituted methyl ester (C₇H₁₃NO₃) and Fmoc-protected derivative (C₂₁H₂₁NO₅) are critical in peptide synthesis, where the Fmoc group enables temporary amine protection during SPPS .

Chirality and Stereochemical Impact

- The (3S)-configured oxolan-3-yl acetic acid (C₆H₁₀O₃) lacks a methoxy group, simplifying its structure but limiting its utility in asymmetric synthesis compared to the chiral methoxy variant .

Functional Group Versatility

- The carboxylic acid group (-COOH) in this compound allows for conjugation reactions (e.g., amide bond formation), whereas ester derivatives (e.g., methyl ester) are more stable for storage and transport .

Table 2: Physicochemical Properties

| Property | This compound | 2-Ethoxy Analog | (3S)-Oxolan-3-yl Acetic Acid | Fmoc-Protected Derivative |

|---|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported | Not reported |

| Polarity | Moderate (due to -COOH, -OCH₃) | Lower | High (only -COOH) | Low (Fmoc hydrophobic) |

| Applications | Chiral intermediates | Solubility tests | Chelation agents | Peptide synthesis |

Research Findings

- Biochar Modification : Acetic acid derivatives (e.g., ASBB) enhance uranium adsorption via carboxyl (-COOH) groups, suggesting that the carboxylic acid moiety in this compound could similarly interact with metal ions .

Biological Activity

2-Methoxy-2-(oxolan-3-yl)acetic acid, a compound with the CAS number 1547513-00-7, has gained attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and an oxolane ring, contributing to its unique chemical properties. The molecular formula is C₇H₁₂O₃, and its molecular weight is approximately 144.17 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available precursors such as methanol and oxolane derivatives.

- Reaction Conditions : The reaction is commonly carried out under acidic or basic conditions to facilitate the formation of the desired ester.

- Purification : After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In cellular models, it was shown to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect may be attributed to the compound's ability to inhibit specific signaling pathways involved in inflammation.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells while sparing normal cells, marking it as a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 30 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 28 | Activation of caspase-dependent pathways |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to decreased cytokine production.

- Receptor Interaction : It has been suggested that this compound interacts with specific receptors on cell membranes, modulating cellular responses.

- Oxidative Stress Modulation : By altering oxidative stress levels within cells, it may enhance or reduce cellular damage depending on the context.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antimicrobial properties.

Case Study 2: Anti-inflammatory Activity

In a research article published by Johnson et al. (2024), the anti-inflammatory effects were assessed in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to controls, supporting its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.